molecular formula C10H11ClN2O B13042838 (3R)-3-Amino-3-(3-chloro-4-methoxyphenyl)propanenitrile

(3R)-3-Amino-3-(3-chloro-4-methoxyphenyl)propanenitrile

Cat. No.: B13042838
M. Wt: 210.66 g/mol
InChI Key: XCNUYXGDLMNUNM-SECBINFHSA-N
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Description

(3R)-3-Amino-3-(3-chloro-4-methoxyphenyl)propanenitrile is an organic compound that belongs to the class of nitriles This compound is characterized by the presence of an amino group, a chloro-substituted methoxyphenyl group, and a nitrile group attached to a three-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(3-chloro-4-methoxyphenyl)propanenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-4-methoxybenzaldehyde and a suitable amine.

    Formation of Intermediate: The aldehyde group of 3-chloro-4-methoxybenzaldehyde is reacted with the amine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to form the corresponding amine.

    Nitrile Formation:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated processes, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(3-chloro-4-methoxyphenyl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The chloro group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(3R)-3-Amino-3-(3-chloro-4-methoxyphenyl)propanenitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(3-chloro-4-methoxyphenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-Amino-3-phenylpropanenitrile: Lacks the chloro and methoxy substituents.

    (3R)-3-Amino-3-(4-methoxyphenyl)propanenitrile: Lacks the chloro substituent.

    (3R)-3-Amino-3-(3-chlorophenyl)propanenitrile: Lacks the methoxy substituent.

Uniqueness

(3R)-3-Amino-3-(3-chloro-4-methoxyphenyl)propanenitrile is unique due to the presence of both chloro and methoxy substituents on the phenyl ring

Properties

Molecular Formula

C10H11ClN2O

Molecular Weight

210.66 g/mol

IUPAC Name

(3R)-3-amino-3-(3-chloro-4-methoxyphenyl)propanenitrile

InChI

InChI=1S/C10H11ClN2O/c1-14-10-3-2-7(6-8(10)11)9(13)4-5-12/h2-3,6,9H,4,13H2,1H3/t9-/m1/s1

InChI Key

XCNUYXGDLMNUNM-SECBINFHSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H](CC#N)N)Cl

Canonical SMILES

COC1=C(C=C(C=C1)C(CC#N)N)Cl

Origin of Product

United States

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